Bis-Cbz-cyclen

Description

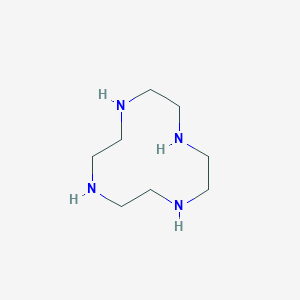

macrocyclic polyamine metal-complexing agent

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPPRVHXOZRESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183621 | |

| Record name | Cyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294-90-6 | |

| Record name | 1,4,7,10-Tetraazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964584YO2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-Cbz-cyclen: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Cbz-cyclen, chemically known as 1,7-dibenzyloxycarbonyl-1,4,7,10-tetraazacyclododecane, is a key intermediate in the synthesis of bifunctional chelators essential for the development of radiopharmaceuticals and other targeted molecular agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in medicinal chemistry and drug development. The strategic placement of the two carbobenzyloxy (Cbz) protecting groups on the cyclen macrocycle allows for regioselective functionalization of the remaining secondary amine positions, making it a versatile building block for complex molecular architectures.

Core Properties of this compound

This compound is a white to off-white solid, characterized by its macrocyclic core and the presence of two Cbz protecting groups. These protecting groups render the 1 and 7 nitrogen atoms unreactive, thereby directing subsequent chemical modifications to the 4 and 10 positions.

| Property | Value | Reference |

| Chemical Name | 1,7-dibenzyloxycarbonyl-1,4,7,10-tetraazacyclododecane | [1] |

| Synonyms | This compound, 1,7-Di-Cbz-1,4,7,10-tetraazacyclododecane | |

| CAS Number | 162148-45-0 | [1] |

| Molecular Formula | C₂₄H₃₂N₄O₄ | [1] |

| Molecular Weight | 440.54 g/mol | |

| Appearance | White to off-white solid | |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and dichloromethane. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the selective protection of the 1 and 7 amino groups of the cyclen macrocycle using benzyl (B1604629) chloroformate (Cbz-Cl). This procedure is a crucial first step in the multi-step synthesis of more complex chelating agents like DO2A (1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane).[2]

Materials:

-

1,4,7,10-Tetraazacyclododecane (cyclen)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Chloroform (CHCl₃) or other suitable solvent

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Dissolution of Cyclen: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4,7,10-tetraazacyclododecane (1.0 eq) in chloroform.

-

Addition of Base: Add an aqueous solution of sodium bicarbonate (a slight excess relative to Cbz-Cl) to the cyclen solution.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slow Addition of Cbz-Cl: Slowly add benzyl chloroformate (2.0 eq) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction to stir overnight at room temperature.[2]

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Characterization

The successful synthesis and purity of this compound are confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The spectra will show characteristic peaks for the cyclen backbone protons, the benzyl groups, and the carbamate (B1207046) carbonyls.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other suitable mass spectrometry techniques are used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺ at m/z 441.25.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound. A typical purity of ≥ 95% is expected.[1]

Applications in Drug Development

This compound serves as a critical precursor for the synthesis of bifunctional chelators, which are instrumental in the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications.[3]

Precursor for DO2A Synthesis

One of the primary applications of this compound is in the synthesis of DO2A (1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane) and its derivatives. The Cbz protecting groups on this compound direct the alkylation with bromoacetic acid esters to the 4 and 10 positions. Subsequent deprotection of the Cbz groups via catalytic hydrogenolysis yields the DO2A ligand.[2]

Role in Radiopharmaceutical Development

DO2A and other derivatives synthesized from this compound are potent chelators for a variety of metal ions, including radionuclides used in medical imaging and therapy. These chelators can be conjugated to targeting vectors such as peptides or antibodies, which direct the radiolabeled complex to specific sites in the body, such as tumors.

The resulting radiopharmaceuticals are used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for diagnostic imaging, or in targeted radionuclide therapy. For instance, cyclen-based chelators are used to complex with radionuclides like ¹¹C for PET imaging of cell death.[4][5]

Conclusion

This compound is a foundational molecule in the field of medicinal and coordination chemistry. Its synthesis, while requiring careful control of reaction conditions, provides a versatile platform for the development of sophisticated bifunctional chelators. These chelators, in turn, are at the heart of next-generation radiopharmaceuticals for targeted cancer diagnostics and therapy. The methodologies and applications outlined in this guide underscore the continued importance of this compound in advancing molecular imaging and personalized medicine.

References

- 1. macrocyclics.com [macrocyclics.com]

- 2. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and evaluation of a radiolabeled bis-zinc(II)-cyclen complex as a potential probe for in vivo imaging of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Bis-Cbz-cyclen: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, Synthesis, and Applications of a Key Intermediate in Radiopharmaceutical Development.

Introduction

1,7-Bis(carbobenzyloxy)cyclen, commonly referred to as Bis-Cbz-cyclen, is a pivotal intermediate in the synthesis of macrocyclic chelating agents, most notably derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). Its protected nitrogen atoms at the 1 and 7 positions allow for regioselective functionalization of the cyclen backbone, making it an invaluable building block in the development of radiopharmaceuticals for imaging and therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and subsequent elaboration, and its role in the workflow for creating targeted radiotracers.

Chemical Structure and Properties

This compound is a derivative of the macrocycle cyclen (1,4,7,10-tetraazacyclododecane) where two of the opposing secondary amine groups are protected with carbobenzyloxy (Cbz or Z) groups. This protection strategy is crucial for directing subsequent alkylation reactions to the remaining free secondary amines at the 4 and 10 positions.

Chemical Name: 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane Alternative Names: 1,7-Di-Cbz-cyclen, 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamate) Molecular Formula: C₂₄H₃₂N₄O₄[1] Molecular Weight: 440.54 g/mol [1][2] CAS Number: 162148-45-0[2]

Physicochemical Properties

Quantitative data on the specific physical properties of this compound are not extensively reported in the literature. However, based on its structure and data from analogous compounds, the following properties can be expected. It is typically supplied as a solid and should be stored at -20°C for long-term stability[2].

| Property | Value | Source/Justification |

| Appearance | White to off-white solid | General observation for similar protected amines. |

| Melting Point | Not definitively reported. Expected to be a crystalline solid with a distinct melting point. The parent cyclen has a melting point of 108-113 °C. | Based on the solid nature of the compound. |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane (B109758), chloroform) and polar aprotic solvents (e.g., DMF, acetonitrile). Limited solubility in alcohols (e.g., ethanol, methanol). Insoluble in water. | Predicted based on the presence of the large, nonpolar Cbz protecting groups and the hydrocarbon backbone. |

| Stability | Stable under standard laboratory conditions. The Cbz groups are labile to hydrogenolysis. | The Cbz protecting group is known to be stable to a wide range of reagents but is readily cleaved by catalytic hydrogenation. |

Experimental Protocols

Synthesis of 1,7-Bis(Cbz)-cyclen

The synthesis of this compound is typically achieved through the regioselective protection of two of the four nitrogen atoms of the cyclen macrocycle.

Reaction Scheme:

Materials:

-

1,4,7,10-Tetraazacyclododecane (cyclen)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Dissolve cyclen in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (approximately 2.0-2.2 equivalents) in the same solvent to the cooled cyclen solution. The addition should be dropwise to control the reaction temperature and minimize side reactions. A base such as triethylamine (at least 2 equivalents) can be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1,7-Bis(Cbz)-cyclen as a white solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Application in Radiotracer Synthesis: A Workflow Example

This compound is a critical precursor for the synthesis of bifunctional chelators like DOTA-NHS ester, which can then be conjugated to a targeting biomolecule (e.g., a peptide or antibody) and subsequently radiolabeled for use in positron emission tomography (PET) or other nuclear imaging modalities.

Workflow for the Synthesis of a DOTA-conjugated, Radiolabeled Peptide

The following diagram illustrates the overall workflow from this compound to a radiolabeled peptide for PET imaging.

Detailed Methodologies for Key Steps in the Workflow

Step 1 & 2: Synthesis of DO2A-di-t-butyl ester from this compound This process involves the alkylation of the free secondary amines of this compound followed by the removal of the Cbz protecting groups.

-

Alkylation: 1,7-Bis(Cbz)-cyclen is reacted with tert-butyl bromoacetate in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like acetonitrile. The reaction is typically heated to drive it to completion.

-

Deprotection: The resulting 1,7-Bis(Cbz)-4,10-bis(tert-butoxycarbonylmethyl)cyclen is then subjected to hydrogenolysis. This is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or via transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate. This step selectively cleaves the Cbz groups, leaving the tert-butyl esters intact to yield DO2A-di-t-butyl ester.

Step 3 & 4: Conversion to a DOTA-NHS Ester The remaining two nitrogen atoms are then functionalized, and the chelator is activated for conjugation.

-

Functionalization: The DO2A-di-t-butyl ester is further alkylated on the free nitrogens with a protected bifunctional linker that contains a group amenable to activation, such as a carboxylic acid.

-

Activation: After deprotection of the linker's functional group, the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Step 5: Bioconjugation The DOTA-NHS ester is then conjugated to a biomolecule of interest.

-

The targeting molecule, which contains a primary amine (e.g., a lysine (B10760008) residue on a peptide or antibody), is dissolved in a suitable buffer, often at a slightly basic pH (e.g., pH 8-9).

-

The DOTA-NHS ester is added to the solution of the targeting molecule, and the reaction is allowed to proceed, forming a stable amide bond.

-

The resulting DOTA-biomolecule conjugate is then purified, typically using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 6: Radiolabeling The final step is the incorporation of the radioisotope into the DOTA chelate.

-

The purified DOTA-biomolecule conjugate is incubated with a solution of the desired radionuclide (e.g., ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃) in an appropriate buffer at an optimal pH and temperature.

-

The radiolabeling efficiency is monitored by radio-TLC or radio-HPLC.

-

Once the radiolabeling is complete, the final radiolabeled product is purified to remove any unchelated radionuclide.

Conclusion

This compound is a fundamentally important building block in the field of radiopharmaceutical chemistry. Its synthesis and regioselective protection of the cyclen macrocycle enable the controlled construction of complex bifunctional chelators. The workflows and protocols described in this guide provide a framework for researchers and drug development professionals to utilize this compound in the creation of novel targeted imaging agents and therapeutics. A thorough understanding of its properties and reaction characteristics is essential for the successful development of the next generation of radiopharmaceuticals.

References

Synthesis of Bis-Cbz-cyclen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane, commonly known as Bis-Cbz-cyclen. This compound is a critical intermediate in the development of various macrocyclic chelating agents used in medical imaging and radiopharmaceuticals. This document offers a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway to aid researchers in their synthetic endeavors.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the selective protection of the 1 and 7 nitrogen atoms of the cyclen macrocycle using benzyl (B1604629) chloroformate (Cbz-Cl). This reaction is typically performed in a chlorinated solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The regioselectivity for the 1,7-disubstituted product is favored under controlled reaction conditions.

The overall reaction is as follows:

Cyclen + 2 Benzyl Chloroformate → 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

-

1,4,7,10-Tetraazacyclododecane (Cyclen)

-

Benzyl Chloroformate (Cbz-Cl)

-

Chloroform (B151607) (CHCl₃), anhydrous

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (B1210297) (EtOAc)

-

n-Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,7,10-tetraazacyclododecane (cyclen) in anhydrous chloroform. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagent: While maintaining the temperature at 0 °C, slowly add a solution of benzyl chloroformate (Cbz-Cl) in anhydrous chloroform dropwise to the stirred cyclen solution. The addition should be performed over a period of at least 30 minutes to ensure controlled reaction and maximize the yield of the desired 1,7-disubstituted product.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield the pure 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane as a white solid.[1]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material (Cyclen) | 1.0 eq | [2] |

| Reagent (Benzyl Chloroformate) | 2.0-2.5 eq | [2] |

| Solvent | Chloroform | [2] |

| Base | Sodium Bicarbonate | [1] |

| Reaction Temperature | 0 °C | [2] |

| Reaction Time | Overnight | [2] |

| Yield | ~90% | [1] |

| Purification Method | Silica Gel Chromatography | [1] |

Visualization of the Synthesis Pathway

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Researchers are advised to consult the primary literature for more detailed information and characterization data.

References

The Cyclen Backbone in Bis-Cbz-cyclen: A Technical Guide for Drug Development Professionals

Introduction

The macrocyclic polyamine 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, serves as a foundational scaffold in the design of highly stable metal chelators essential for various biomedical applications. Its derivatives are pivotal in the development of contrast agents for magnetic resonance imaging (MRI) and radiopharmaceuticals for diagnostics and therapy. This technical guide provides an in-depth analysis of the key features of the cyclen backbone within the context of 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane (Bis-Cbz-cyclen), a critical intermediate in the synthesis of functionalized chelating agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its structural characteristics, synthesis, and functional implications.

Core Features of the Cyclen Backbone

The cyclen ring is a 12-membered macrocycle containing four nitrogen atoms. This structure imparts a unique combination of pre-organization and flexibility, which are crucial for its function as a metal chelator.

1.1. Conformational Rigidity and Pre-organization

The cyclen backbone is inherently pre-organized for metal ion chelation. The nitrogen atoms are positioned to form a cavity that can readily accommodate a metal ion of a suitable size. This pre-organization minimizes the entropic penalty upon complexation, leading to the formation of thermodynamically stable and kinetically inert metal complexes. The rigidity of the cyclen ring helps to reduce non-radiative deactivation pathways in the case of luminescent metal complexes and contributes to the high stability of gadolinium-based MRI contrast agents.

1.2. N-Functionalization and the Role of the Carbobenzyloxy (Cbz) Group

The secondary amine groups of the cyclen backbone are readily functionalized, allowing for the attachment of various pendant arms that can modulate the properties of the resulting chelator. In this compound, two of the nitrogen atoms at the 1 and 7 positions are protected by carbobenzyloxy (Cbz) groups.

The Cbz group serves several critical functions:

-

Protecting Group: It prevents the secondary amines from reacting during subsequent synthetic steps, allowing for selective functionalization of the remaining two nitrogen atoms. The Cbz group is stable under a range of reaction conditions but can be readily removed by catalytic hydrogenolysis.

-

Stereochemical Control: The introduction of the bulky Cbz groups influences the conformational preference of the cyclen ring, which can impact the regioselectivity of further reactions.

-

Intermediate for Bifunctional Chelators: this compound is a key intermediate in the synthesis of bifunctional chelators. The two remaining secondary amines can be alkylated with moieties bearing functional groups for conjugation to biomolecules (e.g., antibodies, peptides) or with additional coordinating arms to enhance metal binding.

Synthesis and Characterization

The synthesis of this compound is a crucial first step in the preparation of many 1,7-disubstituted cyclen derivatives.

2.1. Experimental Protocol: Synthesis of 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane

This protocol is adapted from reported syntheses of related 1,7-disubstituted cyclen derivatives.[1]

-

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve cyclen (1.0 eq) in a solution of NaOH (2.0 eq) in water at 0 °C with vigorous stirring.

-

Slowly add a solution of benzyl chloroformate (2.0 eq) in dichloromethane to the aqueous solution of cyclen over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of methanol (B129727) in dichloromethane) to obtain 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane as a white solid.

-

2.2. Characterization

The structure and purity of this compound are typically confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The presence of the Cbz groups is indicated by characteristic signals for the benzylic protons and the aromatic protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound.

Structural and Conformational Analysis

The cyclen ring can adopt several conformations, with the [3333] square conformation being the most common. The introduction of substituents on the nitrogen atoms influences the preferred conformation. For 1,7-disubstituted cyclens, the substituents can adopt either axial or equatorial positions. Due to steric hindrance, it is generally expected that the bulky Cbz groups in this compound would preferentially occupy the equatorial positions to minimize 1,3-diaxial interactions.

Table 1: Comparison of Conformational Features in Disubstituted Cyclen Derivatives

| Feature | Expected in this compound | Rationale |

| Ring Conformation | Predominantly [3333] square conformation | Most stable conformation for the 12-membered cyclen ring. |

| Substituent Orientation | Cbz groups in equatorial positions | Minimization of steric hindrance. |

| Nitrogen Inversion | Slow on the NMR timescale at low temperature | Bulky substituents can raise the energy barrier for nitrogen inversion. |

Metal Chelation and Stability

While this compound itself is an intermediate and not typically used directly for metal chelation in biological systems, the properties of the underlying cyclen backbone are central to the high stability of the final metal complexes formed after deprotection and further functionalization.

The stability of metal complexes with cyclen-based ligands is quantified by the thermodynamic stability constant (log K). Higher log K values indicate a more stable complex. The stability is influenced by factors such as the size of the metal ion, the nature of the donor atoms, and the overall charge of the complex.

Table 2: Stability Constants (log K) of Gd³⁺ Complexes with Various Cyclen-Based Ligands

| Ligand | log K (Gd³⁺) | Reference |

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | 25.4 | General Literature |

| DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) | 21.0 | General Literature |

| 1,7-DO2A (1,7-dicarboxymethyl-1,4,7,10-tetraazacyclododecane) | ~19 | Inferred from related structures |

Note: The stability constant for a Gd³⁺ complex of a fully deprotected and functionalized derivative of this compound would depend on the nature of the pendant arms attached to the 1 and 7 positions.

Applications in Drug Development

This compound is a versatile building block for creating sophisticated molecules for drug development, particularly in the fields of medical imaging and targeted therapy.

5.1. Synthesis of Bifunctional Chelators

The primary application of this compound is as a precursor to bifunctional chelators. The synthetic workflow is illustrated below.

5.2. Experimental Protocol: Deprotection and Bioconjugation (General Strategy)

This section outlines a general strategy for the use of a this compound derivative in bioconjugation.

-

Deprotection:

-

Dissolve the functionalized this compound derivative in a suitable solvent (e.g., ethanol, methanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to an atmosphere of hydrogen gas (H₂) or use a hydrogen transfer reagent like ammonium (B1175870) formate.

-

Monitor the reaction by TLC or LC-MS until complete deprotection is observed.

-

Filter off the catalyst and remove the solvent to obtain the deprotected, functionalized cyclen.

-

-

Bioconjugation:

-

The choice of bioconjugation chemistry depends on the functional group introduced during the alkylation of the N4 and N10 positions of this compound. Common strategies include:

-

Amide bond formation: If the functional group is a carboxylic acid, it can be activated (e.g., with EDC/NHS) and reacted with primary amines on a biomolecule.

-

Thiol-maleimide coupling: If the functional group is a maleimide, it can react specifically with thiol groups on a biomolecule.

-

Click chemistry: If the functional group is an azide (B81097) or an alkyne, it can undergo a cycloaddition reaction with a corresponding functional group on the biomolecule.

-

-

Conclusion

The cyclen backbone in this compound provides a robust and versatile platform for the development of advanced chelating agents for biomedical applications. The strategic use of the Cbz protecting groups allows for the regioselective synthesis of 1,7-disubstituted cyclen derivatives, which can be further elaborated into bifunctional chelators for targeted imaging and therapy. A thorough understanding of the synthesis, conformational properties, and reactivity of the cyclen backbone is essential for the rational design of novel and effective drug candidates.

Mandatory Visualizations

Logical Relationship: From Cyclen to Bioconjugate

Experimental Workflow: Characterization of a Novel Cyclen-Based Metal Complex

References

The Cbz Protecting Group: A Linchpin for Regioselective Functionalization of Cyclen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high selectivity and efficiency in the construction of complex molecules. Within the chemistry of macrocycles, particularly 1,4,7,10-tetraazacyclododecane (cyclen), the benzyloxycarbonyl (Cbz or Z) group plays a pivotal role. This technical guide details the critical function of Cbz groups in Bis-Cbz-cyclen, a key intermediate that facilitates the regioselective synthesis of sophisticated derivatives used in drug development, medical imaging, and materials science.

The Strategic Role of Cbz Protection in Cyclen Chemistry

Cyclen is a symmetrical macrocycle with four identical secondary amine groups. The direct functionalization of cyclen with alkylating agents typically results in a mixture of products with varying degrees of substitution, which are often difficult to separate. To achieve controlled, regioselective synthesis of disubstituted cyclen derivatives, a protection strategy is essential.

The introduction of two Cbz groups onto the cyclen ring to form 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (this compound) serves two primary purposes:

-

Regioselectivity : The Cbz groups preferentially protect the nitrogen atoms at the 1 and 7 positions (trans-positions). This is the thermodynamically favored product. By blocking these sites, the remaining unprotected secondary amines at the 4 and 10 positions become the exclusive sites for subsequent chemical modifications, such as alkylation. This directed functionalization is crucial for synthesizing precursors for widely used chelators like DO2A (1,7-dicarboxymethyl-1,4,7,10-tetraazacyclododecane).

-

Modulation of Reactivity : The Cbz group, a carbamate, effectively attenuates the nucleophilicity and basicity of the protected nitrogen atoms. This prevents unwanted side reactions during the functionalization of the unprotected amines.[1] The stability of the Cbz group under a range of conditions, except for specific deprotection methods like hydrogenolysis, provides the necessary orthogonality for multi-step synthetic sequences.

The overall synthetic pathway leveraging this compound is a robust three-step process: trans-selective diprotection, dialkylation of the remaining free amines, and final deprotection to yield the desired 1,7-disubstituted cyclen derivative.

Quantitative Data Summary

The efficiency of the three-step synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester), a common target, highlights the effectiveness of the Cbz-protection strategy. While traditional methods require long reaction times, recent optimizations have significantly reduced the overall synthesis duration.

| Step | Reaction | Key Reagents | Traditional Time | Optimized Time | Typical Yield |

| 1 | Cbz Protection | Cyclen, Benzyl (B1604629) Chloroformate (Cbz-Cl) | 12-18 hours | 30 minutes (at reflux) | ~70-85% |

| 2 | Alkylation | This compound, t-Butyl Bromoacetate (B1195939), DIEA | 20 hours | 1-2 hours | ~80-95% |

| 3 | Cbz Deprotection | Functionalized this compound, H₂, Pd/C or Ammonium (B1175870) Formate (B1220265) | 24 hours | 10 minutes (microwave) | High (~90-98%) |

Yields are approximate and can vary based on specific conditions and scale. Data compiled from multiple sources.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in the synthesis of a 1,7-disubstituted cyclen derivative via the this compound intermediate.

Protocol 1: Synthesis of 1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (3)

This procedure outlines the regioselective protection of cyclen at the 1 and 7 positions.

-

Materials : 1,4,7,10-tetraazacyclododecane (cyclen, 17.4 mmol), benzyl chloroformate (Cbz-Cl, 43.5 mmol), and chloroform (B151607) (CHCl₃, 100 mL).

-

Procedure :

-

Dissolve cyclen (3.0 g, 17.4 mmol) in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath under a nitrogen atmosphere.

-

Add benzyl chloroformate (6.2 mL, 43.5 mmol) dropwise to the stirred solution over a period of 30 minutes.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-18 hours). For an accelerated process, the mixture can be heated to reflux for 30 minutes.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (using a gradient of methanol (B129727) in dichloromethane) or by recrystallization to afford this compound as a white solid.

-

Protocol 2: Alkylation of this compound

This procedure details the functionalization of the free secondary amines of the this compound intermediate.

-

Materials : 1,7-Bis-Cbz-cyclen (e.g., 10 mmol), t-butyl bromoacetate (22 mmol), diisopropylethylamine (DIEA, 30 mmol), and acetonitrile (B52724) (MeCN, 100 mL).

-

Procedure :

-

Dissolve 1,7-Bis-Cbz-cyclen (4.4 g, 10 mmol) in acetonitrile (100 mL) in a round-bottom flask.

-

Add diisopropylethylamine (DIEA, 5.2 mL, 30 mmol) to the solution.[1]

-

Add t-butyl bromoacetate (3.2 mL, 22 mmol) to the reaction mixture.

-

Heat the mixture to 60°C and stir for 1-2 hours. The traditional method calls for stirring for 20 hours, but with excess base, the reaction time is significantly reduced.[1]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (100 mL).

-

Wash the organic solution with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, 1,7-bis(benzyloxycarbonyl)-4,10-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.

-

The product can be purified by column chromatography if necessary, but is often carried forward to the next step without further purification.

-

Protocol 3: Deprotection of Cbz Groups

The final step involves the removal of the Cbz protecting groups to liberate the tertiary amines. Catalytic hydrogenolysis is the most common and efficient method.

-

Materials : Functionalized this compound (e.g., 8 mmol), Palladium on carbon (10% Pd/C, 10 mol%), and a suitable solvent (e.g., Methanol or Ethanol, 100 mL). A hydrogen source is required (H₂ gas or a transfer hydrogenation agent like ammonium formate).

-

Method A: Catalytic Hydrogenolysis with H₂ Gas

-

Dissolve the Cbz-protected compound (5.5 g, 8 mmol) in methanol (100 mL).

-

Carefully add 10% Pd/C catalyst (approx. 0.85 g, 10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Securely attach the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS (usually complete within 24 hours).

-

Once complete, carefully purge the reaction vessel with an inert gas.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

-

-

Method B: Transfer Hydrogenolysis with Ammonium Formate (Microwave)

-

In a microwave-safe vessel, dissolve the Cbz-protected compound (5.5 g, 8 mmol) in methanol (50 mL).

-

Add 10% Pd/C catalyst (approx. 0.85 g, 10 mol%) and ammonium formate (excess, e.g., 5.0 g, 80 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 80°C for 10 minutes.[1]

-

After cooling, filter the mixture through Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product. This method is significantly faster and avoids the use of flammable H₂ gas.[1]

-

Conclusion

The benzyloxycarbonyl protecting group is an indispensable tool in the synthesis of complex cyclen derivatives. Its application in the form of this compound provides a reliable and efficient strategy for achieving regioselective 1,7-disubstitution. By temporarily blocking two nitrogen atoms, the Cbz groups direct subsequent reactions to the desired positions, enabling the synthesis of highly valuable and specific macrocyclic structures. The development of rapid, high-yielding protocols for the protection, functionalization, and deprotection steps underscores the importance and utility of this strategy for researchers and scientists in the field of drug development and beyond.

References

A Technical Guide to Bis-Cbz-cyclen for Radiochemistry Professionals

An in-depth exploration of the synthesis, radiolabeling, and application of Bis-Cbz-cyclen, a key bifunctional chelator for the development of novel radiopharmaceuticals.

Introduction to this compound in Radiochemistry

This compound, formally known as 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane, is a crucial intermediate in the synthesis of bifunctional chelators used in nuclear medicine. Its core structure is based on cyclen (1,4,7,10-tetraazacyclododecane), a macrocycle known for its ability to form stable complexes with a variety of metal ions. The "Cbz" or "Z" groups (carbobenzyloxy) are protecting groups for two of the nitrogen atoms on the cyclen ring. This partial protection allows for selective functionalization of the remaining secondary amine positions, enabling the attachment of targeting vectors such as peptides, antibodies, or small molecules.

The primary role of this compound and its derivatives in radiochemistry is to serve as a scaffold for bifunctional chelators. These chelators securely encapsulate a radiometal, which is the source of radiation for imaging or therapy, and are covalently linked to a biologically active molecule that directs the radiopharmaceutical to a specific target in the body, such as a tumor receptor. The stability of the metal-chelator complex is paramount to prevent the release of the free radiometal in vivo, which could lead to off-target toxicity and poor imaging quality.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a foundational procedure for radiochemists working with cyclen-based chelators. The following protocol provides a detailed methodology for its preparation, purification, and characterization.

Experimental Protocol: Synthesis of 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane (this compound)

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Chloroform (B151607) (CHCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclen (1 equivalent) in chloroform (CHCl₃). Cool the solution to 0°C using an ice bath.

-

Addition of Benzyl Chloroformate: Add a solution of benzyl chloroformate (2.5 equivalents) in chloroform dropwise to the stirred cyclen solution over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete after stirring overnight at room temperature.

-

Work-up:

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the desired 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane.

-

Characterization:

-

Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

-

Radiolabeling with this compound Derivatives

Following the synthesis of this compound, the Cbz protecting groups can be removed, and the resulting secondary amines can be functionalized to create a bifunctional chelator. This chelator can then be radiolabeled with various medically relevant radioisotopes.

Quantitative Data on Radiolabeling of Cyclen-Based Chelators

The efficiency of radiolabeling is a critical parameter for any radiopharmaceutical. The following table summarizes typical radiolabeling data for cyclen-based chelators with common positron emission tomography (PET) isotopes. While specific data for this compound derivatives can vary depending on the exact structure of the chelator and the targeting moiety, this table provides a general overview for beginners in the field.

| Radiometal | Chelator Type | Precursor Amount | Radiochemical Yield (Decay-Corrected) | Specific Activity (GBq/µmol) | Synthesis Time (min) | Citation |

| ¹¹C | bis-zinc(II)-cyclen complex | - | 12 ± 3% | 0.75-1.01 | ~40 | [1][2] |

| ⁶⁴Cu | DOTA-F56 peptide | 0.5 - 20 µg | 28 - 98% | 22.5 - 255.6 | 60 | [3] |

| ⁶⁴Cu | N-NE3TA and C-NE3TA | - | > 95% | ~125.8 | 60 | [4] |

| ⁶⁸Ga | DOTA-based tracers | - | ~60% | 491 ± 204 | - | [5] |

| ⁶⁸Ga | DOTA-peptides | - | - | up to 1 | 20 | [6] |

Experimental Protocol: General Radiolabeling Procedure with a ⁶⁴Cu-Cyclen Derivative

Materials:

-

⁶⁴CuCl₂ in 0.1 M HCl

-

Cyclen-based bifunctional chelator conjugated to a targeting molecule

-

Ammonium (B1175870) acetate buffer (0.1 M, pH 5.5)

-

Sterile, pyrogen-free water

-

C18 Sep-Pak cartridge

-

Radio-TLC or HPLC system for quality control

Procedure:

-

Preparation: Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

-

Reaction Mixture: In a sterile vial, dissolve the bifunctional chelator-conjugate in ammonium acetate buffer. Add the ⁶⁴CuCl₂ solution.

-

Incubation: Gently mix the solution and incubate at a specified temperature (often room temperature or slightly elevated) for a designated time (e.g., 10-60 minutes).[7]

-

Purification: Pass the reaction mixture through the conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove any unreacted ⁶⁴Cu. Elute the ⁶⁴Cu-labeled conjugate with ethanol.

-

Formulation: Evaporate the ethanol and reconstitute the final product in a physiologically compatible solution (e.g., saline) for in vivo use.

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or HPLC.

Visualizing Workflows and Pathways

Understanding the logical flow of synthesis and the biological action of the resulting radiopharmaceuticals is crucial. The following diagrams, generated using the DOT language, illustrate these processes.

References

- 1. Synthesis and evaluation of a radiolabeled bis-zinc(II)-cyclen complex as a potential probe for in vivo imaging of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclotron production of 68Ga via the 68Zn(p,n)68Ga reaction in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bifunctional Chelator Bis-Cbz-cyclen and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bis-Cbz-cyclen, a key intermediate in the synthesis of advanced bifunctional chelators used in radiopharmaceuticals and molecular imaging. We will cover its synthesis, deprotection, and transformation into functional chelating agents, along with detailed experimental protocols, quantitative data, and logical workflows essential for drug development.

Core Concepts: Understanding the Components

Bifunctional chelators (BFCs) are molecules that form a critical bridge between a targeting biomolecule (like an antibody or peptide) and a metallic radionuclide.[1] They consist of two primary parts: a strong metal-chelating unit and a reactive functional group for covalent conjugation.[1]

1.1. The Cyclen Macrocycle: At the heart of this system is cyclen (1,4,7,10-tetraazacyclododecane), a 12-membered macrocycle. Its structure provides a pre-organized cavity that can form highly stable and kinetically inert complexes with a variety of metal ions, which is crucial for preventing the in-vivo release of toxic radiometals.[1][2]

1.2. The Cbz Protecting Group: The "Bis-Cbz" designation refers to the use of two Carbobenzyloxy (Cbz or Z) groups. In the context of this compound, these are used as protecting groups for two of the four amine nitrogens on the cyclen ring.[3] This strategic protection is vital for achieving regioselective synthesis, allowing chemists to precisely functionalize the remaining free amines without unwanted side reactions. The Cbz group is stable under many reaction conditions but can be cleanly removed via hydrogenolysis.[3][4] The most common isomer used as a precursor is 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane .

Synthesis and Functionalization Workflow

The primary utility of this compound is as a starting material for producing 1,7-disubstituted cyclen derivatives, such as DO2A (1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane). The overall workflow involves three main stages:

-

Protection: Selective protection of the 1 and 7 nitrogen positions of cyclen with Cbz groups.

-

Functionalization: Alkylation of the remaining 4 and 10 nitrogen positions to install the chelating arms.

-

Deprotection: Removal of the Cbz groups to yield the final chelator precursor.

This precursor can then be further modified to add a reactive linker for bioconjugation.

Caption: Synthetic workflow from Cyclen to the DO2A-tBu-ester precursor.

Experimental Protocols

The following protocols are based on established and optimized methodologies for the synthesis of this compound and its conversion to a versatile chelator precursor.[5]

Protocol 1: Synthesis of 1,7-Bis(Cbz)-1,4,7,10-tetraazacyclododecane (this compound)

This protocol details the regioselective protection of the 1 and 7 amine groups of cyclen.

-

Reagents & Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl Chloroformate (Cbz-Cl)

-

Acetonitrile (B52724) (CH₃CN)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Dissolve cyclen (1.0 eq) in acetonitrile (approx. 0.1 M concentration) in a round-bottom flask.

-

Heat the solution to reflux.

-

Slowly add Benzyl Chloroformate (2.0 eq) dropwise to the refluxing solution.

-

Maintain the reaction at reflux for 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to room temperature and then remove the solvent under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography (silica gel, typically with a DCM/Methanol gradient) to obtain pure 1,7-Bis-Cbz-cyclen.

-

Protocol 2: Synthesis of DO2A-tBu-ester from this compound

This protocol describes the functionalization of the free 4 and 10 amines and the subsequent deprotection of the Cbz groups.[5]

-

Reagents & Materials:

-

1,7-Bis-Cbz-cyclen

-

tert-Butyl bromoacetate

-

N,N-Diisopropylethylamine (DIEA)

-

Acetonitrile (CH₃CN)

-

Ammonium (B1175870) formate (B1220265) (NH₄HCO₂)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH)

-

Microwave reactor vial

-

-

Procedure - Step A: Alkylation

-

Dissolve 1,7-Bis-Cbz-cyclen (1.0 eq) in acetonitrile.

-

Add N,N-Diisopropylethylamine (DIEA) (20.0 eq).

-

Add tert-Butyl bromoacetate (3.0 eq).

-

Heat the mixture to reflux and maintain for 30 minutes.

-

Cool the reaction and purify the intermediate, 1,7-Bis(Cbz)-4,10-bis(t-butoxycarbonylmethyl)-cyclen, using column chromatography to remove excess reagents.

-

-

Procedure - Step B: Cbz Deprotection (Transfer Hydrogenation)

-

In a microwave reactor vial, combine the purified intermediate from Step A (1.0 eq), ammonium formate (10.0 eq), and 10% Pd/C (catalytic amount) in ethanol.

-

Seal the vessel and heat in a microwave reactor at 80°C for 10 minutes.

-

After cooling, filter the mixture through celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, DO2A-tBu-ester. This product is often used without further purification in the next steps.[5]

-

Conversion to a Bifunctional Chelator for Conjugation

The DO2A-tBu-ester is a precursor. To become a bifunctional chelator, it must be modified to include a reactive group for conjugation. This typically involves deprotecting the tert-butyl esters and functionalizing one of the resulting carboxylic acid arms with a linker terminating in an amine-reactive group, such as an isothiocyanate (-NCS) or an N-hydroxysuccinimide (NHS) ester.

Caption: Pathway from DO2A precursor to a bioconjugate.

Protocol 3: Antibody Conjugation with an NHS-Ester Activated Chelator

This is a general protocol for conjugating an NHS-ester activated chelator (e.g., DO2A-NHS-ester) to the lysine (B10760008) residues of a monoclonal antibody.

-

Reagents & Materials:

-

Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS).

-

DO2A-NHS-ester (or similar activated chelator).

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5.

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) for purification.

-

-

Procedure:

-

Antibody Preparation: Buffer exchange the antibody into the conjugation buffer to a final concentration of 2-5 mg/mL. Ensure no primary amine-containing buffers like Tris are present.

-

Chelator Preparation: Immediately before use, dissolve the DO2A-NHS-ester in anhydrous DMSO to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved chelator to the antibody solution. The optimal ratio must be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Purify the resulting antibody-chelator conjugate from unreacted chelator and byproducts using a pre-equilibrated SEC column.

-

Characterization: Collect fractions corresponding to the antibody conjugate. Determine the protein concentration (e.g., via A280 measurement) and the average number of chelators per antibody.

-

Radiolabeling and Quantitative Data

Once conjugated to a biomolecule, the chelator is ready for radiolabeling. The conditions depend heavily on the chosen radionuclide.

Protocol 4: Radiolabeling with Lutetium-177

-

Reagents & Materials:

-

¹⁷⁷LuCl₃ in dilute HCl.

-

DO2A-conjugated biomolecule.

-

0.2 M Ammonium Acetate (B1210297) Buffer, pH 5.5.

-

Heating block.

-

Radio-TLC or Radio-HPLC system for quality control.

-

-

Procedure:

-

In a sterile vial, combine the DO2A-conjugated biomolecule with the ammonium acetate buffer.

-

Add the required activity of ¹⁷⁷LuCl₃ solution.

-

Incubate the reaction mixture at 90-95°C for 20-30 minutes.[6]

-

After incubation, cool the vial to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. Labeling yields are typically >95%.[4]

-

Quantitative Data Summary

The stability and radiolabeling efficiency are critical parameters for any bifunctional chelator. While specific data for DO2A is less common than for its DOTA isomer, the values are generally comparable.

Table 1: Stability Constants of Related Chelator Complexes

| Metal Ion | Chelator | Log K (Stability Constant) | Conditions |

| Gd³⁺ | DOTA | ~25.6 | pH 7.4 |

| Cu²⁺ | DOTA-like | ~23.2 | 25°C, 0.1 M KCl |

| Lu³⁺ | DOTA | >20 (estimated) | - |

Note: Stability constants are highly dependent on experimental conditions. DOTA values are provided as a close approximation for the similarly structured DO2A.[3][7]

Table 2: Representative Radiolabeling and Biodistribution Data

This table presents typical data for a ¹⁷⁷Lu-DOTA-conjugated antibody (Trastuzumab) in tumor-bearing mice, which serves as a representative example for a DO2A-based system.

| Parameter | Value |

| Radiolabeling | |

| Radionuclide | ¹⁷⁷Lu |

| Radiochemical Purity | >95% |

| Biodistribution (%ID/g at 48h post-injection) | |

| Blood | ~15.6 |

| Liver | ~9.1 |

| Kidneys | ~5.5 |

| Tumor | ~9.1 |

%ID/g = Percent Injected Dose per Gram of tissue. Data is representative and will vary based on the antibody, tumor model, and specific chelator.[8]

Conclusion

This compound is a foundational building block for the regioselective synthesis of advanced bifunctional chelators like DO2A. Through a controlled, multi-step process of protection, functionalization, and deprotection, it enables the creation of robust platforms for targeted radionuclide therapy and imaging. The detailed protocols and workflows provided in this guide offer a technical framework for researchers to synthesize, conjugate, and radiolabel these powerful molecules, paving the way for the development of next-generation radiopharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Imaging and biodistribution of Her2/neu expression in non-small cell lung cancer xenografts with Cu-labeled trastuzumab PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mriquestions.com [mriquestions.com]

- 8. barc.gov.in [barc.gov.in]

An In-depth Technical Guide to Bis-Cbz-cyclen: Synthesis, Bioconjugation, and Application in Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane, commonly known as Bis-Cbz-cyclen, is a pivotal intermediate in the development of radiopharmaceuticals. As a protected form of the cyclen macrocycle, it serves as a precursor to bifunctional chelators that can be conjugated to biomolecules, such as antibodies, for targeted delivery of radiometals in diagnostic imaging and therapeutic applications. The carbobenzyloxy (Cbz) protecting groups allow for selective modification of the cyclen ring before their removal to enable the chelation of radiometals. This guide provides a comprehensive overview of the properties, synthesis, and application of this compound.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Name | 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane |

| CAS Number | 162148-45-0 |

| Molecular Formula | C₂₄H₃₂N₄O₄ |

| Molecular Weight | 440.54 g/mol |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of 1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane from cyclen.

Materials:

-

1,4,7,10-Tetraazacyclododecane (cyclen)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cyclen (1.0 eq) in chloroform.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add benzyl chloroformate (2.0-2.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane as a white solid.

Deprotection of this compound

This protocol outlines the removal of the Cbz protecting groups via catalytic hydrogenolysis to yield the free cyclen derivative, ready for further functionalization or chelation.[1]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)

-

Celite

-

Standard laboratory glassware

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected cyclen derivative.

Antibody Conjugation and Radiolabeling Workflow

The following protocols describe a general workflow for the use of a deprotected and functionalized this compound derivative for antibody conjugation and subsequent radiolabeling, for instance with Copper-64. This assumes the deprotected cyclen has been further modified to introduce a reactive handle for conjugation, such as an N-hydroxysuccinimide (NHS) ester for reaction with lysine (B10760008) residues on an antibody.

1. Antibody Preparation and Purification:

-

Buffer Exchange: Commercial antibody solutions may contain interfering substances like Tris buffer or sodium azide. It is crucial to exchange the antibody into an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4) prior to conjugation. This can be achieved using centrifugal purification devices with an appropriate molecular weight cut-off (e.g., 10 kDa for IgG antibodies) or dialysis.[2][3]

-

Concentration Adjustment: Adjust the antibody concentration to a suitable range for conjugation, typically 1-5 mg/mL.[4]

2. Conjugation of the Chelator to the Antibody:

-

Chelator Activation: The deprotected cyclen derivative is typically activated with a linker that can react with functional groups on the antibody. For targeting primary amines on lysine residues, an NHS ester is commonly used.[4]

-

Conjugation Reaction:

-

Dissolve the NHS-activated cyclen derivative in a small amount of a non-aqueous solvent like DMSO.

-

Slowly add the activated chelator solution to the antibody solution while gently stirring. A molar excess of the chelator (e.g., 5 to 20-fold) is typically used.

-

Incubate the reaction mixture at room temperature for 1-2 hours.[4]

-

3. Purification of the Antibody-Chelator Conjugate:

-

Remove unreacted chelator and byproducts using size-exclusion chromatography (SEC) or desalting columns.[] The purified antibody-chelator conjugate can be stored under appropriate conditions until radiolabeling.

4. Radiolabeling with Copper-64:

-

Reaction Setup:

-

In a suitable reaction vessel, combine the purified antibody-chelator conjugate with a solution of [⁶⁴Cu]CuCl₂ in a buffer that maintains a slightly acidic to neutral pH (e.g., pH 5.5-7).

-

The reaction is typically performed at room temperature or with gentle heating (e.g., 37°C).[6]

-

-

Incubation: Incubate the reaction mixture for a sufficient time (e.g., 30-60 minutes) to allow for efficient chelation of the ⁶⁴Cu.[6]

-

Purification of the Radiolabeled Conjugate: Purify the radiolabeled antibody from unchelated ⁶⁴Cu using a size-exclusion column (e.g., PD-10).[6]

-

Quality Control: Assess the radiochemical purity of the final product using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.

Mandatory Visualizations

Synthesis of this compound Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

General Workflow for Antibody-Chelator Conjugation and Radiolabeling

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Peptides with Bis-Cbz-cyclen for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Bis-Cbz-cyclen as a bifunctional chelator for radiolabeling peptides with positron-emitting radionuclides for Positron Emission Tomography (PET) imaging. The following sections detail the necessary chemical transformations, conjugation methods, and radiolabeling procedures.

Introduction

This compound (N,N'-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane) is a bifunctional chelator that, after deprotection of the carbobenzyloxy (Cbz) groups, can be covalently attached to a peptide of interest. The remaining nitrogen and carboxylate groups of the cyclen macrocycle can then securely chelate a radiometal, such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga). This allows for the sensitive and quantitative in vivo imaging of peptide-receptor interactions using PET. The cyclen core is known to form stable complexes with these radiometals, which is crucial for minimizing the in vivo release of the radionuclide.

Experimental Protocols

Protocol 1: Deprotection of this compound

The removal of the Cbz protecting groups is essential to unmask the secondary amine functionalities required for peptide conjugation. This is typically achieved via catalytic hydrogenolysis or under acidic conditions.[1][2][3]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) (MeOH), anhydrous

-

Hydrogen gas (H₂) supply

-

Round-bottom flask

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

-

Seal the flask and purge with H₂ gas.

-

Stir the reaction mixture vigorously under an H₂ atmosphere (balloon or H₂-line) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected cyclen derivative.

Protocol 2: Conjugation of Deprotected this compound to a Peptide

This protocol describes the conjugation of the deprotected cyclen to a peptide containing a carboxylic acid functionality via amide bond formation. This requires activation of the peptide's carboxyl group.[4][5][6]

Materials:

-

Deprotected this compound

-

Peptide with a carboxylic acid group

-

Coupling agents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), or HBTU/HATU with a base.[4][5]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vial

-

Stir plate and stir bar

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve the peptide in anhydrous DMF in a reaction vial.

-

Add the coupling agents (e.g., 1.2 equivalents of DCC and 1.5 equivalents of NHS) to the peptide solution to pre-activate the carboxylic acid group. Stir for 15-30 minutes at room temperature.

-

In a separate vial, dissolve the deprotected this compound in anhydrous DMF.

-

Add the deprotected cyclen solution and DIPEA (2-3 equivalents) to the activated peptide solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours, with stirring.

-

Monitor the reaction progress by LC-MS.

-